2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-(Bromomethyl)benzeneboronic acid pinacol ester, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in Suzuki-Miyaura (SM) cross-coupling reactions .
Mode of Action
The compound acts as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with the electrophilic organic groups . In transmetalation, the organoboron compound transfers the organic group from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling pathway, which is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This pathway allows the formation of complex organic compounds from simpler ones, contributing to the synthesis of various pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
It’s known that the compound’s susceptibility to hydrolysis is influenced by the substituents in the aromatic ring and the ph of the environment .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . This is crucial in the field of organic synthesis, particularly in the creation of new drugs and materials .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors such as temperature, pH, and the presence of other reagents . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Additionally, the compound should be stored in a dark place, sealed, and dry to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(bromomethyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used under mild conditions to facilitate the coupling reaction.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new therapeutic agents.
Medicine: Its derivatives are explored for potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: The compound is used in the production of advanced materials and fine chemicals, contributing to various industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)phenylboronic Acid: Similar in structure but lacks the dioxaborolane moiety.
2-(Bromomethyl)phenylboronic Acid: Similar but with the bromomethyl group in a different position on the phenyl ring.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar but without the bromomethyl group.
Uniqueness
The uniqueness of 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of a bromomethyl group and a dioxaborolane moiety, which provides versatility in various chemical reactions. This dual functionality allows it to participate in both nucleophilic substitution and coupling reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUOGMOTDGNEAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395701 | |
Record name | 2-[4-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138500-85-3 | |
Record name | 2-[4-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(Bromomethyl)benzeneboronic acid pinacol ester contribute to the detection of hydrogen peroxide in the fluorescent probe described in the research?
A1: In the probe described in the research paper [], 4-(Bromomethyl)benzeneboronic acid pinacol ester acts as the sensing unit. It is attached to an IR-780 hemicyanine fluorophore. When the probe encounters hydrogen peroxide, the phenylboronic acid pinacol ester undergoes oxidation. This reaction cleaves the bond between the sensing unit and the fluorophore, releasing the IR-780 hemicyanine (referred to as fluorophore 2 in the paper). The release of the fluorophore triggers a change in fluorescence, allowing for the detection of hydrogen peroxide. []
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